molecular formula C12H17ClN2OS B13912167 4-Butoxy-3-chlorobenzyl imidothiocarbamate

4-Butoxy-3-chlorobenzyl imidothiocarbamate

Cat. No.: B13912167
M. Wt: 272.79 g/mol
InChI Key: IONZMLSFEITLRK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-butoxy-3-chlorobenzyl imidothiocarbamate typically involves the reaction of 4-butoxy-3-chlorobenzyl chloride with thiourea under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Butoxy-3-chlorobenzyl imidothiocarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the imidothiocarbamate group to corresponding amines using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Butoxy-3-chlorobenzyl imidothiocarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-3-chlorobenzyl imidothiocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 4-butoxy-3-chlorobenzyl imidothiocarbamate include other benzyl imidothiocarbamates and related thiourea derivatives. These compounds share similar chemical structures but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its chemical and biological properties .

Properties

Molecular Formula

C12H17ClN2OS

Molecular Weight

272.79 g/mol

IUPAC Name

(4-butoxy-3-chlorophenyl)methyl carbamimidothioate

InChI

InChI=1S/C12H17ClN2OS/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-17-12(14)15/h4-5,7H,2-3,6,8H2,1H3,(H3,14,15)

InChI Key

IONZMLSFEITLRK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CSC(=N)N)Cl

Origin of Product

United States

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